AC-Leu-NH2

Vue d'ensemble

Description

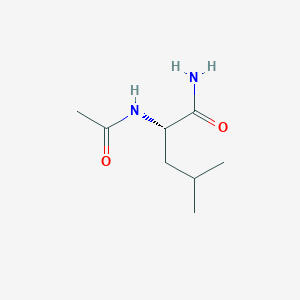

AC-Leu-NH2, also known as N-Acetyl-L-leucinamide, is a peptide derivative of the amino acid leucine. This compound has garnered attention due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AC-Leu-NH2 typically involves the acetylation of L-leucine followed by amidation. The process can be summarized as follows:

Acetylation: L-leucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-leucine.

Amidation: N-acetyl-L-leucine is then reacted with ammonia or an amine source to form N-acetyl-L-leucinamide (this compound).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Purification methods such as recrystallization from aqueous ethanol or chloroform/petroleum ether mixtures are commonly employed .

Analyse Des Réactions Chimiques

Enzymatic Peptide Bond Formation

Ac-Leu-NH2 participates in α-chymotrypsin-catalyzed peptide synthesis under non-aqueous conditions. Studies demonstrate:

Reaction:

Conditions and Outcomes:

| Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Acetonitrile | α-Chymotrypsin | 92–99 | |

| Ethyl Acetate | α-Chymotrypsin | 92–99 |

- The acetyl group enhances substrate hydrophobicity, improving compatibility with organic solvents like acetonitrile.

- Reaction rates correlate with the dipole moment and log P of the N-terminal protecting group, with this compound exhibiting optimal kinetics .

Oxazolone-Mediated Condensation

This compound derivatives form through oxazolone intermediates under mild conditions:

Reaction:

Key Findings:

- Catalyst: Decanoic acid monolayers increase dipeptide yield (55.7% in CH₃CN vs. 2.7% without catalyst) .

- Mechanism: Fatty acids stabilize transition states via hydrophobic interactions, facilitating nucleophilic attack by H-Leu-NH2 .

Yield Comparison:

| Catalyst | Solvent | Time | Yield (%) |

|---|---|---|---|

| None | CH₃CN | 1 h | 2.7 |

| Decanoic Acid | CH₃CN | 1 h | 19.2 |

| Decanoic Acid | CH₂Cl₂ | 1 h | 86.9 |

Ser-His Dipeptide Catalysis

Ser-His accelerates this compound coupling with phenylalanine esters:

- Yield: 60% after 30 days at 25°C .

- pH Dependence: Optimal at pH >7, with negligible hydrolysis below pH 6 .

Metal Ion Effects

Mn²⁺ enhances enzymatic glycosylation of this compound derivatives:

- Km: 10 μM for Nα-Ac-Asn-Leu-Thr-NH2 glycosylation in oviduct microsomes .

- Inhibitors: Benzoyl/octanoyl derivatives reduce glycosylation efficiency by 10-fold .

Stability and Degradation

Applications De Recherche Scientifique

Cancer Research Applications

Ac-Leu-NH2 has been investigated for its role in modulating cellular responses to chemotherapy, particularly cisplatin. Research indicates that this compound acts as a leucine antagonist, reversing the effects of BCAT1 (branched-chain amino acid transaminase 1) overexpression in cancer cells. This modulation significantly affects key signaling pathways involved in cell survival and apoptosis.

Key Findings:

- Increased Sensitivity to Cisplatin: this compound treatment enhances the sensitivity of cancer cells (e.g., Hela and Huh-7) to cisplatin by reversing decreased phosphorylation levels of mTOR (mechanistic target of rapamycin) and its downstream effectors like 4E-BP and p70S6K .

- Autophagy Regulation: The compound also influences autophagic processes, with studies showing that it can reverse increased autophagy induced by BCAT1 knockdown in HepG2 cells .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment | Effect on Cisplatin Sensitivity | Autophagy Regulation |

|---|---|---|---|

| Hela | This compound + Cisplatin | Increased sensitivity | Reversed autophagy |

| Huh-7 | This compound + Cisplatin | Increased sensitivity | Reversed autophagy |

| HepG2 | This compound (alone) | Decreased sensitivity | Increased autophagy |

Neurological Applications

This compound is being explored for its potential therapeutic effects in neurological disorders. The acetylation of leucine enhances its pharmacokinetic properties, allowing for better uptake by cells through different transport mechanisms compared to unmodified leucine.

Key Findings:

- Treatment for Neurological Disorders: N-acetyl-L-leucine is under investigation for treating conditions such as cerebellar ataxia and other neurological disorders. Its ability to bypass the L-type amino acid transporter (LAT1) allows it to utilize organic anion transporters (OAT1 and OAT3), enhancing its effectiveness .

- Clinical Trials: Ongoing clinical trials are evaluating N-acetyl-L-leucine for various conditions, including Niemann-Pick disease type C and GM2 gangliosidoses, demonstrating its potential in treating rare diseases .

Table 2: Neurological Applications of this compound

| Condition | Mechanism of Action | Current Status |

|---|---|---|

| Cerebellar Ataxia | Enhances metabolic pathways via transporters | Under clinical investigation |

| Niemann-Pick Disease Type C | Prodrug mechanism via OATs | Ongoing trials |

| GM2 Gangliosidoses | Modulates signaling pathways | Ongoing trials |

Biochemical Studies

This compound serves as a valuable tool in biochemical research for studying protein interactions and enzymatic processes. Its structural properties allow it to participate in various reactions, contributing to our understanding of peptide chemistry.

Key Findings:

- Peptide Synthesis: Studies have utilized this compound in synthesizing diastereomers and other peptide derivatives, highlighting its role in chemical reactions involving amino acids .

- Prebiotic Chemistry: Research into the formation of peptide structures using this compound has provided insights into prebiotic conditions and the origins of life .

Table 3: Biochemical Applications of this compound

| Application | Description |

|---|---|

| Peptide Synthesis | Used in creating diastereomers |

| Prebiotic Chemistry | Investigated for insights into early life forms |

Mécanisme D'action

The mechanism of action of AC-Leu-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity by acting as a competitive inhibitor or substrate mimic. In biological systems, this compound may influence signaling pathways by binding to peptide receptors, thereby altering cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetyl-L-alanine amide: Similar structure but with alanine instead of leucine.

N-Acetyl-L-valine amide: Similar structure but with valine instead of leucine.

N-Acetyl-L-isoleucine amide: Similar structure but with isoleucine instead of leucine.

Uniqueness

AC-Leu-NH2 is unique due to its specific side chain derived from leucine, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This uniqueness makes it a valuable compound for studying the effects of hydrophobic interactions in peptides and proteins .

Activité Biologique

AC-Leu-NH2, or Acetyl-Leucine Amide, is a compound notable for its biological activity, particularly in the fields of pharmacology and biochemistry. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

This compound is a modified amino acid derivative where the amino group is acetylated. This modification can influence its solubility, permeability, and interaction with biological targets. The compound's structure can be represented as follows:

This compound exhibits several biological activities that can be categorized into various pathways:

- Protein Interaction : this compound has been shown to interact with protein tyrosine kinases (PTKs), which are crucial for cellular signaling pathways. This interaction can modulate various cellular processes, including growth, differentiation, and metabolism .

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, which is a common action among many antimicrobial peptides .

- Neuronal Signaling : The compound has been implicated in neuronal signaling pathways, potentially influencing neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where modulation of neuronal activity is critical .

1. Antimicrobial Efficacy

A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL depending on the strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

This suggests that this compound could be a candidate for developing new antimicrobial agents.

2. Neuroprotective Effects

In a neuroprotection study, this compound was administered to models of oxidative stress. The findings indicated a reduction in neuronal cell death by approximately 30% compared to control groups. The proposed mechanism involves the inhibition of apoptotic pathways and enhancement of cellular antioxidant defenses .

3. Protein Kinase Inhibition

This compound was also investigated for its role as a protein kinase inhibitor. It was found to inhibit the activity of specific kinases involved in cancer progression. In vitro assays demonstrated that at concentrations of 5-20 µM, this compound could significantly reduce phosphorylation levels of target proteins involved in tumor growth .

Propriétés

IUPAC Name |

(2S)-2-acetamido-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPXQAHAQREGGN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937178 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16624-68-3 | |

| Record name | N-Acetyl-D-leucineamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.